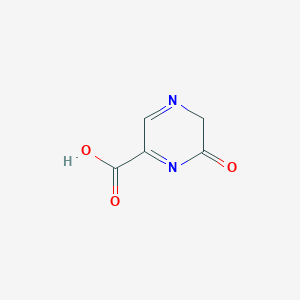
4-(1-Pyrrolidinyl)benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Pyrrolidinyl)benzaldehyde oxime is an organic compound with the molecular formula C11H14N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a pyrrolidinyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde oxime typically involves the condensation of 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(1-Pyrrolidinyl)benzonitrile.
Reduction: Formation of 4-(1-Pyrrolidinyl)benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(1-Pyrrolidinyl)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde oxime
- 4-(1-Pyrrolidinyl)benzonitrile
- 4-(1-Pyrrolidinyl)benzylamine
Uniqueness
4-(1-Pyrrolidinyl)benzaldehyde oxime is unique due to the presence of both the pyrrolidinyl and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxime group provides versatility in chemical transformations, while the pyrrolidinyl group enhances binding interactions in biological systems.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(NE)-N-[(4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+ |
InChI Key |
LHLQIBZOQKKJHS-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/O |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)




![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
